![molecular formula C17H21N3O4S B2896582 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034613-31-3](/img/structure/B2896582.png)
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of this compound includes several interesting features. The tetrahydropyran ring is a common structural motif in many natural products. The pyrazole ring is a component of various pharmaceuticals due to its ability to bind to different enzymes and receptors in the body. The dihydrobenzofuran ring is a common structure in various natural products and pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the stereochemistry of the tetrahydropyran ring .Applications De Recherche Scientifique
Sulfonamide-based hybrid compounds, including N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide, play a significant role in medicinal chemistry due to their diverse pharmacological activities. These activities range from antibacterial to anti-neuropathic pain, highlighting the broad spectrum of potential applications for sulfonamide hybrids in scientific research. Sulfonamides' ability to interact with various biological targets is attributed to their structural versatility, allowing for the synthesis of compounds with targeted biological activities. The synthesis and evaluation of these compounds are crucial for developing new therapeutic agents with improved efficacy and specificity (Ghomashi et al., 2022).
The synthetic versatility of sulfonamides extends to their integration into heterocyclic compounds, which are pivotal in drug discovery. For instance, the Knoevenagel‐Michael‐cyclocondensation reaction using sulfonic acid functionalized pyridinium chloride illustrates a method for creating tetrahydrobenzo[b]pyran derivatives, which are valuable in synthesizing biologically active molecules (Zolfigol et al., 2015). This highlights the role of sulfonamide compounds in facilitating the development of novel therapeutic agents through innovative synthetic routes.
Moreover, the conjugation of pyrazoline and sulfonamide pharmacophores has led to the creation of compounds exhibiting potent activity against various biological targets, including carbonic anhydrase and acetylcholinesterase enzymes. These compounds have been studied for their potential in treating conditions like glaucoma and Alzheimer's disease, showcasing the therapeutic potential of sulfonamide derivatives in addressing critical health issues (Ozmen Ozgun et al., 2019).
In addition to their pharmacological applications, sulfonamides have been investigated for their antibacterial properties. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has demonstrated high antibacterial activity, further underlining the importance of these compounds in developing new antimicrobial agents (Azab et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-25(22,16-4-5-17-13(9-16)6-8-24-17)19-14-10-18-20(11-14)12-15-3-1-2-7-23-15/h4-5,9-11,15,19H,1-3,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNKPAGXLJYSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.